Lipophilicity Control: XLogP3-AA Differentiation Relative to 2-Amino and 5-Substituted Analogs
The target compound exhibits a computed XLogP3-AA of 0.5, which is significantly lower than the 1.2 computed for the 5-substituted isomer 5-((diethylamino)methyl)thiazol-2-amine (CAS 944401-97-2) and aligns closely with the 2-amino analog 4-[(diethylamino)methyl]-1,3-thiazol-2-amine [1][2][3]. This lower lipophilicity is a direct consequence of the 2-aminomethyl group and can translate to improved aqueous solubility and a reduced risk of off-target binding associated with high logP compounds.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 5-((Diethylamino)methyl)thiazol-2-amine (CAS 944401-97-2): 1.2; 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine (CAS 1426291-11-3): similar expected low value for free base |
| Quantified Difference | ΔXLogP3-AA = -0.7 (target compound vs. 5-substituted isomer) |
| Conditions | Computed by XLogP3 3.0 (PubChem). Values are for neutral species. |
Why This Matters
For procurement decisions in lead optimization, a lower logP can be a critical selection factor when optimizing for solubility, metabolic stability, and reduced phospholipidosis risk, making this compound the preferential choice over more lipophilic isomers.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 39240207, {4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine. https://pubchem.ncbi.nlm.nih.gov/compound/1181447-88-0. Accessed 06 May 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 59507584, 5-((Diethylamino)methyl)thiazol-2-amine. https://pubchem.ncbi.nlm.nih.gov/compound/944401-97-2. Accessed 06 May 2026. View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 72716241, 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride. https://pubchem.ncbi.nlm.nih.gov/compound/1426291-11-3. Accessed 06 May 2026. View Source
